Ácido 2-(2-oxo-4-fenilpirrolidin-1-il)acético

Descripción general

Descripción

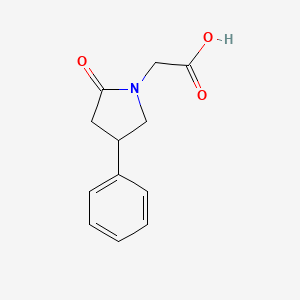

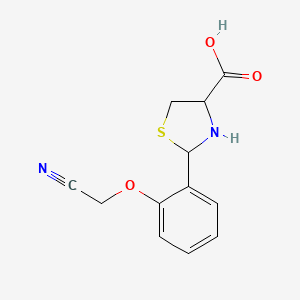

2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mejora de la Función Cognitiva

Este compuesto ha sido estudiado como un posible profármaco para la mejora de la función cognitiva en la lesión cerebral isquémica . La investigación involucró evaluaciones in silico, in vitro e in vivo, prediciendo la eficacia farmacológica y la posible seguridad en modelos de ratas .

Neuroprotección

Los datos in silico mostraron características neuroprotectoras de este compuesto . Estos hallazgos fueron respaldados por experimentos in vitro en un modelo de excitotoxicidad inducida por glutamato en cultivos de neuronas corticales de ratas recién nacidas .

Penetración de la Barrera Hematoencefálica

El compuesto ha sido probado por su capacidad para cruzar la barrera hematoencefálica en animales intactos e isquémicos . Esta es una propiedad crucial para los fármacos destinados a actuar sobre el sistema nervioso central.

Reducción de la Ansiedad

El compuesto mejoró el comportamiento animal tanto en ratas intactas como isquémicas. A pesar de que la concentración en los cerebros intactos era baja, se observó una reducción significativa de la ansiedad .

Escalada de Actividad

Junto con la reducción de la ansiedad, también se observó una escalada en la actividad en animales tratados con este compuesto .

Análisis de Adsorción

Aunque no está directamente relacionado con el compuesto, sus derivados se han utilizado en análisis de adsorción . Los geles que contienen estos derivados se secaron, se molieron en un polvo fino y se utilizaron en los análisis de adsorción subsiguientes .

Mecanismo De Acción

Target of Action

It is known to belong to the group of aromatic amines , which are often involved in various biological processes.

Mode of Action

Aromatic amines, to which this compound belongs, are known to interact with various biological targets, potentially leading to a variety of physiological changes .

Result of Action

It is suggested that the introduction of taurine salt into the structure of a similar compound increased its antihypoxic activity .

Análisis Bioquímico

Biochemical Properties

2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the AMPA receptor, influencing its function . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their activity.

Cellular Effects

The effects of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce anxiety and improve activity in animal models, indicating its impact on neuronal cells and signaling pathways .

Molecular Mechanism

At the molecular level, 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with the AMPA receptor is a key example of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid change over time. Studies have shown that the compound remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing anxiety and improving cognitive function . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage regulation .

Metabolic Pathways

2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its biochemical activity .

Transport and Distribution

Within cells and tissues, 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are essential for its biochemical effects .

Subcellular Localization

The subcellular localization of 2-(2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .

Propiedades

IUPAC Name |

2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-10(7-13(11)8-12(15)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYVEHXQCORQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385386 | |

| Record name | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67118-34-7 | |

| Record name | (2-Oxo-4-phenylpyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B1305571.png)